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Abstract
This document provides a detailed protocol for the synthesis of methyl

cyclopentanecarboxylate from 2-chlorocyclohexanone via the Favorskii rearrangement. The

Favorskii rearrangement is a robust method for the ring contraction of α-halo cyclic ketones,

providing a valuable route to five-membered ring structures commonly found in biologically

active molecules. This application note includes a step-by-step experimental procedure, a

summary of quantitative data, and detailed mechanistic and workflow diagrams to facilitate the

successful execution of this synthesis.

Introduction
The Favorskii rearrangement is a base-catalyzed chemical reaction in which an α-haloketone

rearranges to a carboxylic acid derivative.[1][2] When applied to cyclic α-haloketones, this

reaction results in a ring contraction, making it a powerful tool in synthetic organic chemistry for

accessing strained ring systems or for the synthesis of cyclopentane derivatives from readily

available cyclohexanones.[3] The reaction proceeds through a proposed cyclopropanone

intermediate, which is subsequently opened by a nucleophile.[2][3] Using an alkoxide base,

such as sodium methoxide, the reaction yields the corresponding ester, in this case, methyl

cyclopentanecarboxylate.[1][3]
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of methyl

cyclopentanecarboxylate.

Parameter Value Reference

Reactants

2-Chlorocyclohexanone 133 g (1 mole) [1]

Sodium Methoxide 58 g (1.07 moles) [1]

Anhydrous Ether 360 ml [1]

Reaction Conditions

Reaction Time 2 hours (reflux) [1]

Reaction Temperature Reflux temperature of ether [1]

Product Information

Product
Methyl

Cyclopentanecarboxylate
[1]

Yield 72–78 g (56–61%) [1]

Boiling Point 70–73 °C at 48 mmHg [1]

Spectroscopic Data

¹H NMR (CDCl₃)

δ (ppm): 3.66 (s, 3H), 2.75

(quintet, 1H), 1.95-1.50 (m,

8H)

¹³C NMR (CDCl₃)
δ (ppm): 176.5, 51.5, 43.5,

30.0, 25.5

IR (neat)
ν (cm⁻¹): 2955, 2870, 1735

(C=O), 1435, 1170
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This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

2-Chlorocyclohexanone (133 g, 1 mole)

Sodium methoxide (58 g, 1.07 moles)

Anhydrous ether (360 ml)

5% Hydrochloric acid

5% Aqueous sodium bicarbonate solution

Saturated sodium chloride solution

Magnesium sulfate

Water

Equipment:

1-L three-necked, round-bottomed flask

Efficient stirrer (e.g., Hershberg stirrer with a mercury seal)

Spiral reflux condenser

Dropping funnel

Calcium chloride drying tubes

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:
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Reaction Setup: Equip a dry 1-L three-necked, round-bottomed flask with a stirrer, a reflux

condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

Addition of Base: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of

anhydrous ether to the flask and begin stirring.

Addition of α-Haloketone: Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone in

30 ml of dry ether. Add this solution dropwise to the stirred suspension of sodium methoxide.

The addition should take approximately 40 minutes, and the exothermic nature of the

reaction should be controlled by the rate of addition.

Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add water to

dissolve the precipitated salts.

Workup - Extraction: Transfer the mixture to a separatory funnel and separate the ether

layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50-ml

portions of ether.

Workup - Washing: Combine all the ethereal solutions and wash them successively with 100-

ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated

sodium chloride solution.

Drying and Filtration: Dry the ether solution over magnesium sulfate. Filter the solution to

remove the drying agent and wash the magnesium sulfate with a small amount of ether.

Purification: Remove the ether by distillation at atmospheric pressure. Purify the crude ester

by fractional distillation at reduced pressure. Collect the fraction boiling at 70–73 °C/48

mmHg. The yield of methyl cyclopentanecarboxylate is typically between 72–78 g (56–

61%).
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Reaction

Workup

Purification & Analysis

1. Reaction Setup
(1-L 3-necked flask)

2. Add Sodium Methoxide
in Anhydrous Ether

3. Add 2-Chlorocyclohexanone
(dropwise, ~40 min)

4. Reflux
(2 hours)

5. Quench with Water

6. Separate Ether Layer &
Extract Aqueous Layer

7. Wash Combined Ether Layers

8. Dry with MgSO4 & Filter

9. Remove Ether by Distillation

10. Fractional Distillation
(70-73°C / 48 mmHg)

Methyl Cyclopentanecarboxylate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of methyl cyclopentanecarboxylate.
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2-Chlorocyclohexanone

Enolate Formation
(Deprotonation by MeO⁻)

1. Base Abstraction

Intramolecular SN2
(Cyclopropanone Intermediate)

2. Ring Closure

Tetrahedral Intermediate

3. Nucleophilic Addition

Nucleophilic Attack
(by MeO⁻ on carbonyl)

Ring Opening
(Cleavage of C-C bond)

4. Ring Contraction

Carbanion Intermediate

Methyl Cyclopentanecarboxylate

5. Proton Transfer

Protonation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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